N-[2-(tert-butylcarbamoyl)phenyl]-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a benzoxazepine ring, a tert-butylcarbamoyl group, and a methanesulfonyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of tert-butyl 2-amino phenylcarbamate with a substituted carboxylic acid in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding different products.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a range of substituted benzoxazepine compounds.
Scientific Research Applications
N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-TERT-BUTYLCARBAMOYL-2-PHENYL-VINYL)-4-NITRO-BENZAMIDE
- N-(3-(TERT-BUTYLCARBAMOYL)-4-METHOXYPHENYL)-INDOLE
Uniqueness
N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its combination of functional groups and the benzoxazepine ring structure
Properties
Molecular Formula |
C22H26ClN3O5S |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-[2-(tert-butylcarbamoyl)phenyl]-7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C22H26ClN3O5S/c1-22(2,3)25-20(27)15-7-5-6-8-16(15)24-21(28)19-11-12-26(32(4,29)30)17-13-14(23)9-10-18(17)31-19/h5-10,13,19H,11-12H2,1-4H3,(H,24,28)(H,25,27) |
InChI Key |
KCAQXKIYHCVWPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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